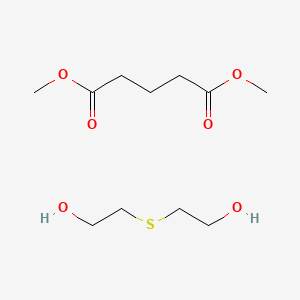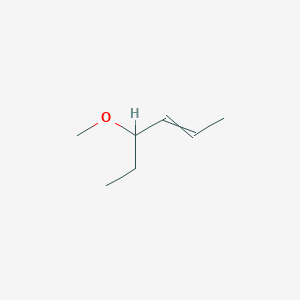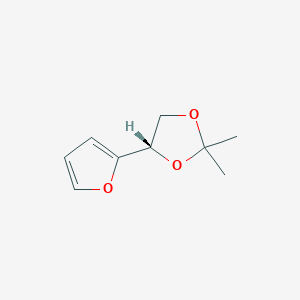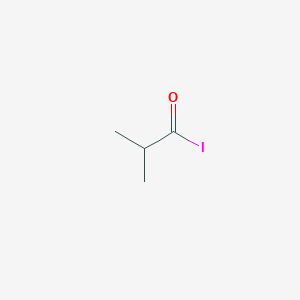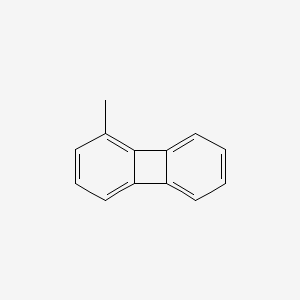
1-Methylbiphenylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylbiphenylene is an organic compound with the molecular formula C₁₃H₁₀ It is a derivative of biphenylene, where a methyl group is attached to the biphenylene structure
准备方法
The synthesis of 1-Methylbiphenylene typically involves organic reactions that introduce a methyl group to the biphenylene structure. One common method is the methylation of biphenylene using methyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-Methylbiphenylene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenylene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings of this compound. Common reagents include nitric acid for nitration and bromine for bromination.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces reduced biphenylene derivatives.
科学研究应用
1-Methylbiphenylene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: The compound’s derivatives may have pharmacological properties that could be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1-Methylbiphenylene exerts its effects depends on its interaction with molecular targets. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as oxidation or reduction. The specific pathways and molecular targets involved in these reactions are determined by the nature of the reagents and conditions used.
相似化合物的比较
1-Methylbiphenylene can be compared with other similar compounds, such as biphenylene and methyl-substituted biphenyls. While biphenylene itself is a polycyclic aromatic hydrocarbon with unique electronic properties, the addition of a methyl group in this compound introduces new reactivity and potential applications. Similar compounds include:
Biphenylene: The parent compound without the methyl group.
Methylbiphenyls: Compounds with methyl groups attached to biphenyl structures at different positions.
属性
CAS 编号 |
64472-44-2 |
|---|---|
分子式 |
C13H10 |
分子量 |
166.22 g/mol |
IUPAC 名称 |
1-methylbiphenylene |
InChI |
InChI=1S/C13H10/c1-9-5-4-8-12-10-6-2-3-7-11(10)13(9)12/h2-8H,1H3 |
InChI 键 |
RFOJJZBDYVRVLG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C3=CC=CC=C3C2=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


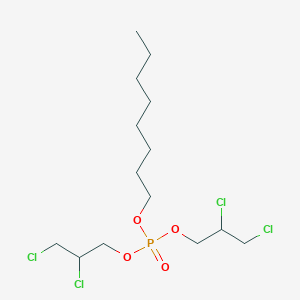
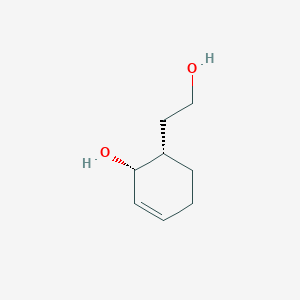
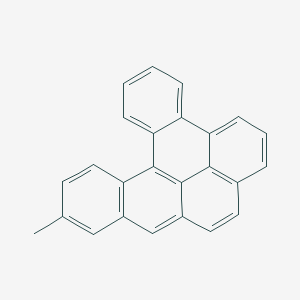
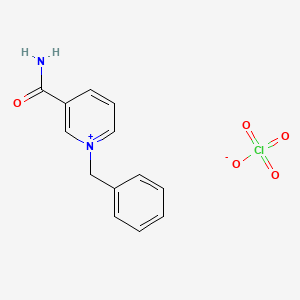
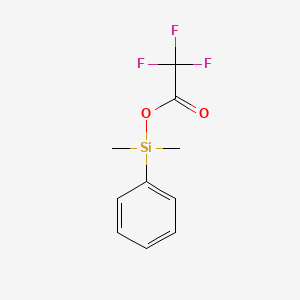
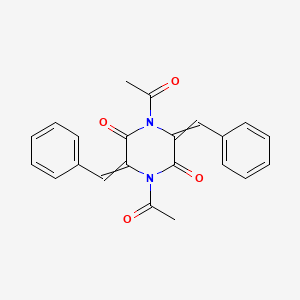
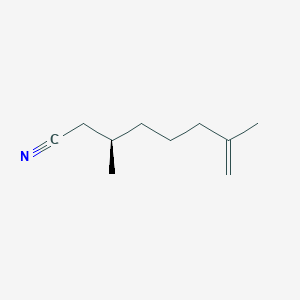
![Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate](/img/structure/B14496385.png)
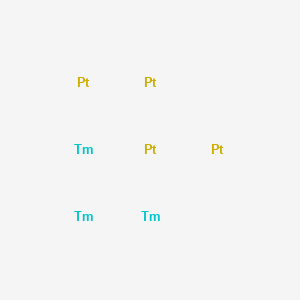
![3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]-](/img/structure/B14496395.png)
